molecular formula C14H28O5S.Na<br>C14H28NaO5S B154672 Sodium lauryl sulfoacetate CAS No. 1847-58-1

Sodium lauryl sulfoacetate

Cat. No.: B154672
CAS No.: 1847-58-1
M. Wt: 331.43 g/mol
InChI Key: MCNJOIMMYWLFBA-UHFFFAOYSA-N
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Description

Sodium lauryl sulfoacetate is an organic compound commonly used as an anionic surfactant in various cleaning and hygiene products. It is known for its ability to create a rich lather and is often found in personal care products such as shampoos, bath bombs, and facial cleansers. Unlike some other surfactants, this compound is derived from coconut oil, making it a gentler alternative that is less likely to cause irritation .

Mechanism of Action

Target of Action

Sodium lauryl sulfoacetate (SLSA) is primarily used as a surfactant in various cleaning and hygiene products . It acts as a wetting agent, emulsifier, and foaming agent . Its primary targets are the dirt and oil particles that it helps to trap and remove .

Mode of Action

SLSA works by reducing the surface tension of water, allowing it to better interact with oil and grease, and effectively remove them . As a surfactant, it forms micelles that solubilize the dirt or oil particles, making them easier to wash away . In the context of its use in enema-type laxatives, SLSA acts as a wetting agent, helping to soften the stool and facilitate bowel movements .

Biochemical Pathways

In this process, sulfoacetaldehyde, a product of the transketolase reaction, is oxidized into sulfoacetate by a coenzyme A (CoA)-acylating sulfoacetaldehyde dehydrogenase (SqwD) and an ADP-forming sulfoacetate-CoA ligase (SqwKL) .

Result of Action

The primary result of SLSA’s action is the effective removal of dirt and oil when used in cleaning products . In the case of its use in laxatives, it helps to soften the stool and facilitate bowel movements . On a molecular level, it forms micelles that encapsulate and remove dirt and oil particles .

Action Environment

Environmental factors can influence the action of SLSA. For instance, its effectiveness as a surfactant can be affected by the hardness of the water, with harder water potentially reducing its efficacy . SLSA is biodegradable and environmentally friendly, minimizing its impact on aquatic ecosystems . Prolonged storage above 90 °F (32 °C) should be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium lauryl sulfoacetate is synthesized through the reaction of lauryl alcohol with sulfoacetic acid. The process involves the esterification of lauryl alcohol with sulfoacetic acid, followed by neutralization with sodium hydroxide to form the final product. The reaction conditions typically include maintaining a controlled temperature and pH to ensure optimal yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. The raw materials, lauryl alcohol and sulfoacetic acid, are reacted in large reactors under controlled conditions. The resulting product is then purified through filtration and crystallization to obtain this compound in its desired form .

Chemical Reactions Analysis

Types of Reactions: Sodium lauryl sulfoacetate primarily undergoes substitution reactions due to the presence of the sulfoacetate group. It can also participate in hydrolysis reactions under acidic or basic conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted lauryl sulfoacetate derivatives and the hydrolysis products, lauryl alcohol and sulfoacetic acid .

Scientific Research Applications

Sodium lauryl sulfoacetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its gentle nature and effectiveness as a surfactant. Its larger molecular size prevents it from penetrating the skin deeply, reducing the risk of irritation and making it suitable for sensitive skin types and children’s products .

Properties

CAS No.

1847-58-1

Molecular Formula

C14H28O5S.Na
C14H28NaO5S

Molecular Weight

331.43 g/mol

IUPAC Name

sodium;2-dodecoxy-2-oxoethanesulfonate

InChI

InChI=1S/C14H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-19-14(15)13-20(16,17)18;/h2-13H2,1H3,(H,16,17,18);

InChI Key

MCNJOIMMYWLFBA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOC(=O)CS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCOC(=O)CS(=O)(=O)O.[Na]

Color/Form

Powder
White flake, powde

density

Specific gravity: 0.55

Key on ui other cas no.

1847-58-1

physical_description

White solid;  [HSDB]

Pictograms

Corrosive; Irritant

solubility

In water, 3.5 g/100 mL (no temperature provided)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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